
2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide is an organic compound that features a methoxyphenyl group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation Reaction: The tetrazole derivative is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(1H-tetrazol-5-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its tetrazole ring, which mimics the carboxylate group in biological systems.
Medicine
Medicinally, this compound has potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry
In industry, it can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mécanisme D'action
The mechanism by which 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, altering their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxyphenyl)-N-(1H-tetrazol-5-yl)acetamide
- 2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)ethylamine
- 2-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propionamide
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in various applications, from medicinal chemistry to materials science.
Propriétés
Formule moléculaire |
C10H11N5O2 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-17-8-4-2-7(3-5-8)6-9(16)11-10-12-14-15-13-10/h2-5H,6H2,1H3,(H2,11,12,13,14,15,16) |
Clé InChI |
ACLNDXSAMIUSCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one](/img/structure/B10979224.png)
![trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B10979231.png)

![4-{[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10979241.png)
![Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate](/img/structure/B10979252.png)
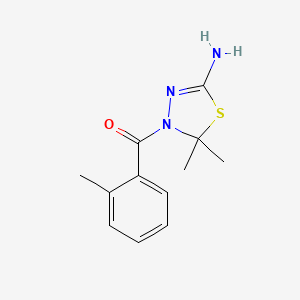

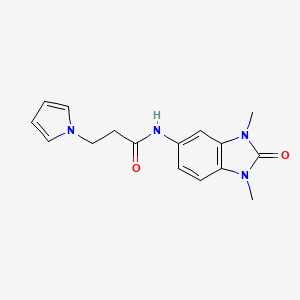
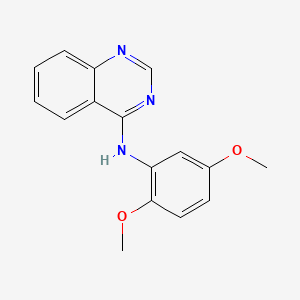
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979277.png)
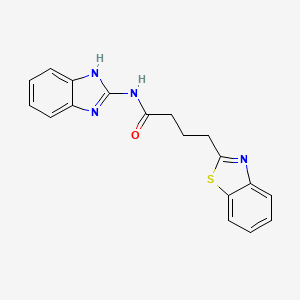
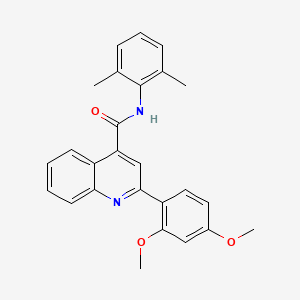
![2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10979310.png)
![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)
